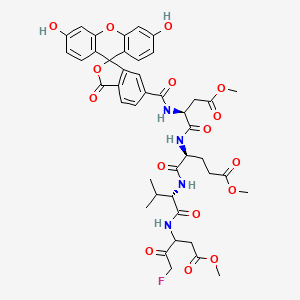

Fluorescein-6-carbonyl-Asp(OMe)-Glu(OMe)-Val-DL-Asp(OMe)-fluoromethylketone

Description

The exact mass of the compound this compound is 892.28145952 g/mol and the complexity rating of the compound is 1750. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (4S)-4-[[(2S)-2-[(3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]-4-methoxy-4-oxobutanoyl]amino]-5-[[(2S)-1-[(5-fluoro-1-methoxy-1,4-dioxopentan-3-yl)amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H45FN4O16/c1-20(2)37(41(58)46-29(31(51)19-44)17-35(53)61-4)48-39(56)28(12-13-34(52)60-3)45-40(57)30(18-36(54)62-5)47-38(55)21-6-9-24-27(14-21)43(64-42(24)59)25-10-7-22(49)15-32(25)63-33-16-23(50)8-11-26(33)43/h6-11,14-16,20,28-30,37,49-50H,12-13,17-19H2,1-5H3,(H,45,57)(H,46,58)(H,47,55)(H,48,56)/t28-,29?,30-,37-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTQMMCFXNFLOLD-MOPYTGIUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)C(CCC(=O)OC)NC(=O)C(CC(=O)OC)NC(=O)C1=CC2=C(C=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)[C@H](CCC(=O)OC)NC(=O)[C@H](CC(=O)OC)NC(=O)C1=CC2=C(C=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H45FN4O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

892.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of FAM-DEVD-FMK: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action for FAM-DEVD-FMK, a widely utilized fluorescent probe for the detection of apoptosis. It delves into its molecular interactions, target specificity, and practical applications in experimental settings.

Introduction to FAM-DEVD-FMK

FAM-DEVD-FMK is a cell-permeable, non-toxic fluorescent probe designed to detect the activity of specific caspases, which are key proteases involved in the execution phase of apoptosis. The probe consists of three critical components:

-

FAM (Carboxyfluorescein): A green fluorescent reporter molecule that allows for the detection of the probe within cells using techniques such as fluorescence microscopy and flow cytometry.

-

DEVD (Asp-Glu-Val-Asp): A tetrapeptide sequence that mimics the cleavage site recognized by caspase-3 and caspase-7, providing specificity for these particular enzymes.

-

FMK (Fluoromethylketone): A reactive group that forms an irreversible covalent bond with the active site of the caspases, ensuring stable labeling.

The probe is a member of the FLICA® (Fluorescent Labeled Inhibitors of Caspases) family of reagents and serves as a reliable tool for identifying and quantifying apoptotic cells.[1]

Mechanism of Action

The mechanism of action of FAM-DEVD-FMK is a targeted and irreversible inhibition process that occurs within living cells:

-

Cellular Uptake: Being cell-permeable, FAM-DEVD-FMK readily diffuses across the plasma membrane of both healthy and apoptotic cells.

-

Target Recognition: Inside the cell, the DEVD tetrapeptide sequence of the probe is recognized by the active site of caspase-3 and caspase-7. These caspases are known as executioner caspases, and their activation is a hallmark of apoptosis.

-

Irreversible Inhibition: Upon binding, the fluoromethylketone (FMK) group forms a covalent thioether bond with the cysteine residue in the catalytic site of the active caspase. This reaction is irreversible and effectively inhibits the enzyme's activity.

-

Fluorescent Signal Retention: Due to the covalent bond formation, the FAM fluorescent label is retained within the apoptotic cell. Unbound FAM-DEVD-FMK molecules diffuse out of the cell.

-

Detection: The accumulation of the green fluorescent signal specifically in cells with active caspase-3 or -7 allows for their identification and quantification using fluorescence-based detection methods.

It is important to note that while FAM-DEVD-FMK inhibits the targeted caspases, it does not halt the overall process of apoptosis.

Signaling Pathway

FAM-DEVD-FMK targets the executioner caspases, caspase-3 and caspase-7, which are central to the apoptotic signaling cascade. Apoptosis can be initiated through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases.

Figure 1: Apoptotic signaling pathways leading to caspase-3/7 activation and FAM-DEVD-FMK binding.

Quantitative Data

The specificity of DEVD-based inhibitors for caspase-3 and -7 is well-documented. The following tables summarize key quantitative data for DEVD-containing peptide inhibitors. While the FAM moiety may slightly alter the kinetics, these values provide a strong indication of the inhibitory potential and selectivity.

Table 1: Inhibition Constants (Ki) for DEVD-based Inhibitors

| Inhibitor | Target Caspase | Ki (nM) |

| Ac-DEVD-CHO | Caspase-3 | 1.3 |

Data for acetyl-DEVD-aldehyde (Ac-DEVD-CHO), a reversible inhibitor, demonstrates the high affinity of the DEVD sequence for caspase-3.

Table 2: Half-maximal Inhibitory Concentration (IC50) for Z-DEVD-FMK

| Inhibitor | Target Caspase | IC50 |

| Z-DEVD-FMK | Caspase-3 | 130 nM |

| Z-DEVD-FMK | Caspase-3 | 18 µM |

IC50 values for the benzyloxycarbonyl-protected DEVD-FMK (Z-DEVD-FMK) can vary depending on the assay conditions.[2] It has also been reported to potently inhibit caspases-6, -7, -8, and -10.[2]

Experimental Protocols

The following are detailed methodologies for key experiments utilizing FAM-DEVD-FMK.

Apoptosis Detection by Flow Cytometry

This protocol outlines the steps for staining suspension cells with FAM-DEVD-FMK for analysis by flow cytometry.

Figure 2: Experimental workflow for apoptosis detection using FAM-DEVD-FMK and flow cytometry.

Materials:

-

FAM-DEVD-FMK kit (containing FAM-DEVD-FMK, wash buffer, and propidium iodide or 7-AAD)

-

Suspension cells (e.g., Jurkat, HL-60)

-

Apoptosis-inducing agent (e.g., staurosporine, camptothecin)

-

Phosphate-buffered saline (PBS)

-

Dimethyl sulfoxide (DMSO)

-

Flow cytometer

Procedure:

-

Induce Apoptosis: Treat cells with an appropriate apoptosis-inducing agent and for a predetermined duration. Include a negative control of untreated cells.

-

Prepare FAM-DEVD-FMK Working Solution:

-

Reconstitute the lyophilized FAM-DEVD-FMK in DMSO to create a stock solution.

-

Dilute the stock solution in PBS or cell culture medium to the final working concentration as recommended by the manufacturer (typically a 1:150 dilution of a 150X stock).[3]

-

-

Cell Staining:

-

Adjust the cell density to 1 x 106 cells/mL in culture medium.

-

Add the FAM-DEVD-FMK working solution to the cell suspension.

-

Incubate for 60 minutes at 37°C in a 5% CO2 incubator, protected from light.

-

-

Wash Cells:

-

Add 2 mL of 1X wash buffer to each tube and centrifuge at 400 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in 1 mL of 1X wash buffer.

-

Repeat the wash step.

-

-

Counterstaining (Optional):

-

To differentiate between apoptotic and necrotic cells, a viability dye such as propidium iodide (PI) or 7-aminoactinomycin D (7-AAD) can be added.

-

Add the viability dye to the cell suspension and incubate for 5-15 minutes at room temperature, protected from light.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

Use the 488 nm laser for excitation of FAM and detect the emission in the green channel (e.g., FITC channel, ~525 nm).

-

If a viability dye is used, detect its emission in the appropriate channel (e.g., red channel for PI).

-

Apoptotic cells will be FAM-positive, while necrotic cells will be positive for both FAM and the viability dye. Live cells will be negative for both.

-

Apoptosis Detection by Fluorescence Microscopy

This protocol describes the staining of adherent or suspension cells with FAM-DEVD-FMK for visualization by fluorescence microscopy.

Materials:

-

FAM-DEVD-FMK kit

-

Adherent or suspension cells

-

Apoptosis-inducing agent

-

Culture slides or coverslips (for adherent cells)

-

Hoechst 33342 (for nuclear counterstaining)

-

Fluorescence microscope with appropriate filters

Procedure:

-

Cell Preparation and Apoptosis Induction:

-

For adherent cells, seed them on culture slides or coverslips and allow them to attach.

-

Treat the cells with an apoptosis-inducing agent.

-

-

Staining:

-

Prepare the FAM-DEVD-FMK working solution as described in the flow cytometry protocol.

-

Add the working solution directly to the cell culture medium.

-

Incubate for 60 minutes at 37°C, protected from light.

-

-

Washing:

-

Carefully aspirate the medium and wash the cells three times with 1X wash buffer.

-

-

Nuclear Counterstaining:

-

Add Hoechst 33342 solution to the cells to visualize nuclear morphology.

-

Incubate for 5-10 minutes at room temperature.

-

-

Visualization:

-

Mount the coverslips on microscope slides with a drop of wash buffer or mounting medium.

-

Observe the cells using a fluorescence microscope.

-

Apoptotic cells will exhibit green fluorescence (FAM), and their nuclei will show characteristic apoptotic morphology (condensed and fragmented) when stained with Hoechst 33342 (blue fluorescence).

-

Conclusion

FAM-DEVD-FMK is a highly specific and sensitive tool for the detection of active caspase-3 and -7 in living cells. Its mechanism of action, based on irreversible covalent binding to the active site of these caspases, allows for the stable labeling and reliable identification of apoptotic cells. The detailed protocols provided in this guide offer a framework for the successful application of FAM-DEVD-FMK in apoptosis research, enabling researchers to gain valuable insights into the intricate processes of programmed cell death.

References

A Technical Guide to Fluorescein-6-carbonyl-Asp(OMe)-Glu(OMe)-Val-DL-Asp(OMe)-fluoromethylketone: A Fluorescent Probe for Activated Caspase-3

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles, mechanism of action, and experimental applications of Fluorescein-6-carbonyl-Asp(OMe)-Glu(OMe)-Val-DL-Asp(OMe)-fluoromethylketone. This fluorescently-labeled peptide inhibitor is a valuable tool for studying apoptosis by enabling the detection and quantification of activated caspase-3 in live cells.

Core Principles and Mechanism of Action

This compound is a cell-permeable, non-toxic compound that specifically targets and irreversibly inhibits activated caspase-3, a key executioner enzyme in the apoptotic cascade.[1] Its design incorporates three critical functional components:

-

Fluorescein-6-carbonyl: A widely used green fluorescent dye that allows for the direct visualization and quantification of the inhibitor bound to its target. This enables the use of various analytical techniques, including fluorescence microscopy, flow cytometry, and microplate-based assays.[1]

-

Asp(OMe)-Glu(OMe)-Val-DL-Asp(OMe) (DEVD): A tetrapeptide sequence that mimics the natural substrate recognition site of caspase-3. This sequence directs the inhibitor to the active site of caspase-3, ensuring high specificity.

-

Fluoromethylketone (FMK): A reactive group that forms a covalent thioether bond with the cysteine residue in the active site of caspase-3. This results in the irreversible inhibition of the enzyme's catalytic activity. The monofluorinated ketone group is highly reactive and selective for cysteine proteases.

The irreversible binding of this fluorescent inhibitor to activated caspase-3 allows for the accumulation of a fluorescent signal within apoptotic cells, providing a clear and stable marker for this critical event in programmed cell death.

Quantitative Data

| Compound | Target | IC50 | Notes |

| Z-DEVD-FMK | Caspase-3 | 18 µM | This value is for the non-fluorescent analog and serves as a reference for the expected potency. The addition of the fluorescein moiety may influence the inhibitory activity.[2][3] |

It is recommended that researchers empirically determine the optimal working concentration for their specific experimental system.

Signaling Pathways

The activation of caspase-3 is a central event in the apoptotic signaling cascade, which can be initiated through two primary pathways: the intrinsic and extrinsic pathways.

Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is triggered by intracellular stress signals such as DNA damage, growth factor withdrawal, or oxidative stress. This leads to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, which oligomerizes to form the apoptosome. The apoptosome recruits and activates pro-caspase-9, which in turn cleaves and activates the executioner caspase, pro-caspase-3.

Extrinsic (Death Receptor) Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding transmembrane death receptors on the cell surface. This binding event leads to the recruitment of adaptor proteins, such as FADD, which in turn recruit and activate pro-caspase-8. Activated caspase-8 can then directly cleave and activate pro-caspase-3, leading to the execution of apoptosis.

Experimental Protocols

The following are generalized protocols for the use of this compound in common experimental settings. Optimization may be required for specific cell types and experimental conditions.

Detection of Activated Caspase-3 by Flow Cytometry

-

Cell Preparation: Induce apoptosis in your cell line of interest using a known stimulus. Include a negative control of untreated cells.

-

Inhibitor Labeling: Resuspend the cells in fresh culture medium and add the fluorescent caspase-3 inhibitor to a final concentration of 1-10 µM.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C in a 5% CO2 incubator, protected from light.

-

Washing: Wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any unbound inhibitor.

-

Data Acquisition: Resuspend the cells in PBS and analyze them on a flow cytometer equipped with a 488 nm excitation laser and a 525/50 nm emission filter (or equivalent for fluorescein).

-

Data Analysis: Quantify the percentage of fluorescently labeled (apoptotic) cells in the treated versus untreated populations.

Visualization of Activated Caspase-3 by Fluorescence Microscopy

-

Cell Seeding: Seed adherent cells on glass coverslips or in imaging-compatible microplates.

-

Induction of Apoptosis: Treat the cells with an apoptotic stimulus, including a negative control.

-

Inhibitor Labeling: After the desired treatment time, add the fluorescent caspase-3 inhibitor to the culture medium at a final concentration of 1-10 µM.

-

Incubation: Incubate for 30-60 minutes at 37°C, protected from light.

-

Washing: Gently wash the cells twice with pre-warmed PBS.

-

Counterstaining (Optional): Counterstain the nuclei with a DNA dye such as Hoechst 33342 to visualize nuclear morphology.

-

Imaging: Mount the coverslips on microscope slides or image the microplates directly using a fluorescence microscope with appropriate filter sets for fluorescein and any counterstains used.

Experimental Workflow

The general workflow for utilizing this fluorescent caspase-3 inhibitor involves cell treatment, labeling with the inhibitor, and subsequent analysis using a fluorescence-based detection method.

References

A Technical Guide to FLICA Reagents in Apoptosis Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and applications of Fluorochrome-Labeled Inhibitors of Caspases (FLICA) reagents in the study of apoptosis. Designed for researchers, scientists, and professionals in drug development, this document details the mechanism of action, data interpretation, and experimental protocols for utilizing FLICA to detect and quantify caspase activity, a key hallmark of programmed cell death.

Introduction to Apoptosis and the Role of Caspases

Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development, homeostasis, and the elimination of damaged or infected cells. This process is tightly regulated and executed by a family of cysteine-aspartic proteases known as caspases.[1] Caspases are synthesized as inactive zymogens (pro-caspases) and, upon receiving an apoptotic stimulus, undergo proteolytic cleavage to become active enzymes.[1] This activation initiates a cascade of signaling events leading to the systematic dismantling of the cell.[1][2] The activation of caspases is widely considered a definitive feature of apoptosis.[3]

The FLICA Reagent: Mechanism of Action

Fluorochrome-Labeled Inhibitors of Caspases (FLICA) are cell-permeable, non-cytotoxic reagents designed to detect active caspases in living cells.[1][2] The methodology is based on a three-part molecule: a caspase-specific peptide inhibitor sequence, a fluoromethyl ketone (FMK) moiety, and a fluorescent reporter tag (fluorochrome).[4][5]

The process of detection is as follows:

-

Cellular Entry: The FLICA reagent readily diffuses across the plasma membrane of both healthy and apoptotic cells.[1][2]

-

Caspase Binding: Inside the cell, the peptide sequence of the FLICA reagent is recognized by and binds to the active site of a target caspase.[4][6]

-

Irreversible Inhibition: The FMK group on the FLICA reagent forms a covalent thioether bond with the cysteine residue in the active site of the caspase.[5][7] This binding is irreversible and effectively inhibits the enzyme.[4]

-

Signal Retention: Due to the covalent bond, the fluorescent FLICA molecule is retained within the apoptotic cell.[4]

-

Washout: In non-apoptotic cells lacking active caspases, the unbound FLICA reagent diffuses out of the cell and is removed during subsequent washing steps.[2][4]

-

Detection: The remaining fluorescent signal is a direct measure of the amount of active caspase present in the cell at the time of labeling and can be analyzed using fluorescence microscopy, flow cytometry, or a fluorescence plate reader.[2][8]

A key advantage of FLICA reagents is their ability to specifically detect the active form of caspases, with no interference from the inactive pro-caspase form.[2]

Figure 1. Mechanism of FLICA reagent action.

Types of FLICA Reagents

FLICA reagents are available in various formulations to target different caspases, offering flexibility in experimental design.

-

Poly-Caspase FLICA: These reagents, such as FAM-VAD-FMK, utilize a broad-spectrum caspase inhibitor sequence (Val-Ala-Asp) that can bind to a wide range of active caspases, including caspases-1, -3, -4, -5, -6, -7, -8, and -9.[3][9] They are ideal for general apoptosis detection.[2]

-

Specific-Caspase FLICA: For researchers interested in the activity of a particular caspase, specific FLICA reagents are available. These contain peptide sequences preferentially recognized by individual caspases (e.g., DEVD for caspase-3/7, LETD for caspase-8, LEHD for caspase-9, and YVAD for caspase-1).[1][3]

-

Different Fluorochromes: FLICA reagents are conjugated to various fluorochromes to accommodate different experimental setups and multiplexing needs. Common options include green-fluorescent FAM (carboxyfluorescein) and red-fluorescent SR (sulforhodamine).[2] Far-red fluorescent options are also available, which are particularly useful for experiments with GFP-transfected cells.[2][10]

| Reagent Type | Target Caspases | Peptide Sequence | Common Fluorochromes | Excitation (nm) | Emission (nm) |

| Poly-Caspase | Caspases-1, -3, -4, -5, -6, -7, -8, -9 | VAD | FAM | 488-492 | 515-535 |

| SR | 550-580 | 590-600 | |||

| FLICA 660 | ~660 | ~690 | |||

| Caspase-1 | Caspase-1 | YVAD | FAM | 488-492 | 515-535 |

| Caspase-3/7 | Caspase-3, Caspase-7 | DEVD | FAM | 488-492 | 515-535 |

| SR | 550-580 | 590-600 | |||

| Caspase-8 | Caspase-8 | LETD | FAM | 488-492 | 515-535 |

| SR | 550-580 | 590-600 | |||

| Caspase-9 | Caspase-9 | LEHD | FAM | 488-492 | 515-535 |

| SR | 550-580 | 590-600 | |||

| Caspase-13 | Caspase-13 | LEED | FAM | 490-495 | 515-525 |

Table 1: Summary of Common FLICA Reagents and their Spectral Properties.[1][2][3][5][7][11][12]

Experimental Applications and Protocols

FLICA reagents are versatile and can be used in various cell-based assays. They are suitable for use with suspension and adherent cells, as well as thin tissue sections.[2] After staining, cells can be analyzed immediately or fixed for later analysis.[4]

General Staining Protocol Workflow

The fundamental workflow for a FLICA assay is straightforward and involves incubation, washing, and analysis.

Figure 2. General experimental workflow for FLICA assays.

Detailed Protocol: FLICA Staining for Flow Cytometry

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials:

-

FLICA reagent kit (e.g., FAM-VAD-FMK)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

10X Apoptosis Wash Buffer

-

Cell culture medium

-

Propidium Iodide (PI) or 7-AAD (optional, for viability)

-

Fixative (optional)

-

Flow cytometry tubes

Procedure:

-

Cell Preparation:

-

Induce apoptosis in your experimental cell population using a known method. Include untreated negative control and induced positive control populations.

-

Culture cells to a concentration that does not exceed 1 x 10^6 cells/mL.[1]

-

For suspension cells, gently pellet and resuspend in fresh culture medium. For adherent cells, gently trypsinize, neutralize, and pellet the cells.

-

Adjust cell concentration to 3-5 x 10^5 cells/mL in culture medium.[13]

-

-

Reagent Preparation:

-

Staining:

-

Washing:

-

Counter-staining and Analysis:

-

Resuspend the cell pellet in 400 µL of 1X Apoptosis Wash Buffer.[15]

-

For viability analysis, add a live/dead stain like Propidium Iodide (PI) just before analysis.[16]

-

Analyze the samples on a flow cytometer. For FAM-FLICA, use a 488 nm excitation laser and measure emission at ~530 nm. For PI, measure emission at >600 nm.[3]

-

Detailed Protocol: FLICA Staining for Fluorescence Microscopy

Materials:

-

Same as for flow cytometry, with the addition of microscope slides, coverslips, and mounting medium. Hoechst 33342 is often included for nuclear counterstaining.

Procedure:

-

Cell and Reagent Preparation:

-

Staining:

-

Washing:

-

For suspension cells, wash three times as described in the flow cytometry protocol.[13]

-

For adherent cells, carefully remove the FLICA-containing medium and gently wash the cells twice with 1X Apoptosis Wash Buffer.

-

-

Counter-staining and Mounting:

-

Analysis:

-

Observe the cells under a fluorescence microscope using the appropriate filter sets (e.g., blue light excitation for FAM-FLICA).[3] Apoptotic cells will exhibit bright green fluorescence.

-

| Parameter | Flow Cytometry | Fluorescence Microscopy | Plate Reader |

| Cell Concentration | 3-5 x 10^5 cells/mL | 2-5 x 10^6 cells/mL | 2-5 x 10^6 cells/mL |

| FLICA Dilution | 1:30 - 1:60 | 1:30 | 1:30 |

| Incubation Time | 30-60 minutes | 60 minutes | 30-60 minutes |

| Number of Washes | 2 | 3 | 3 |

| Common Counter-stains | Propidium Iodide, 7-AAD | Hoechst 33342, PI | Hoechst 33342 |

Table 2: Typical Quantitative Parameters for FLICA Assays.[1][13][15]

Data Interpretation and Multiplexing

FLICA assays provide robust data on caspase activation. When combined with other markers, they offer a more comprehensive picture of the cell death process.

-

FLICA and Viability Dyes (PI/7-AAD): Co-staining with a viability dye like Propidium Iodide (PI), which only enters cells with compromised membranes, allows for the differentiation of cell populations:

-

Live Cells: FLICA-negative / PI-negative

-

Early Apoptotic Cells: FLICA-positive / PI-negative

-

Late Apoptotic/Necrotic Cells: FLICA-positive / PI-positive

-

Necrotic Cells: FLICA-negative / PI-positive[3]

-

-

FLICA and Annexin V: Annexin V detects the externalization of phosphatidylserine (PS), another early apoptotic event. Comparing FLICA and Annexin V staining can provide temporal information, as caspase activation (detected by FLICA) often precedes significant PS exposure.[3]

-

FLICA and Nuclear Stains (Hoechst 33342): Using a DNA dye like Hoechst allows for the simultaneous visualization of caspase activation and nuclear morphology changes, such as chromatin condensation and nuclear fragmentation, which are characteristic of apoptosis.[11]

Figure 3. Caspase activation pathways targeted by FLICA.

Conclusion

FLICA reagents represent a powerful and reliable tool for the detection of apoptosis through the direct measurement of active caspases.[18] The simplicity of the staining protocol, combined with the ability to multiplex with other cellular markers, makes FLICA an invaluable technique for researchers in basic science and drug development.[3] By providing a direct and quantifiable measure of a key event in the apoptotic cascade, FLICA assays offer significant advantages over methods that measure secondary effects of cell death.[1]

References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. Fluorochrome-Labeled Inhibitors of Caspases: Convenient In Vitro and In Vivo Markers of Apoptotic Cells for Cytometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. antibodiesinc.com [antibodiesinc.com]

- 5. mybiosource.com [mybiosource.com]

- 6. biomol.com [biomol.com]

- 7. antibodiesinc.com [antibodiesinc.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. mybiosource.com [mybiosource.com]

- 11. antibodiesinc.com [antibodiesinc.com]

- 12. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 16. 2.6. FLICA Assay [bio-protocol.org]

- 17. Image-iT™ LIVE Green Caspase Apoptosis Detection [protocols.io]

- 18. antibodiesinc.com [antibodiesinc.com]

An In-depth Technical Guide to the Cell Permeability and Non-Toxic Nature of FAM-DEVD-FMK

For Researchers, Scientists, and Drug Development Professionals

Introduction

FAM-DEVD-FMK is a powerful and widely used tool in apoptosis research. This fluorescently labeled, cell-permeable, and non-toxic inhibitor allows for the specific detection of activated caspase-3 and caspase-7 in living cells. Its ability to irreversibly bind to the active sites of these key executioner caspases makes it an invaluable reagent for identifying apoptotic cells and for screening potential therapeutic agents that modulate the apoptotic pathway. This technical guide provides a comprehensive overview of the core attributes of FAM-DEVD-FMK, with a focus on its cell permeability, non-toxic nature, and practical application in experimental settings.

Core Principles of FAM-DEVD-FMK

FAM-DEVD-FMK is a member of the fluorochrome-labeled inhibitors of caspases (FLICA) family. Its design is based on three key components:

-

FAM (Carboxyfluorescein): A green fluorescent dye that allows for the detection of the probe using fluorescence microscopy, flow cytometry, or a fluorescence plate reader.

-

DEVD (Asp-Glu-Val-Asp): A tetrapeptide sequence that is the specific recognition site for caspase-3 and caspase-7.

-

FMK (Fluoromethylketone): An irreversible inhibitor that forms a covalent bond with the catalytic cysteine residue in the active site of the caspases.

The cell-permeant nature of the probe allows it to freely diffuse across the plasma membrane of both healthy and apoptotic cells. In healthy cells, where caspases are in their inactive pro-enzyme form, the unbound FAM-DEVD-FMK diffuses back out of the cell. However, in apoptotic cells with activated caspase-3/7, the probe binds irreversibly, leading to an accumulation of the fluorescent signal. This specific retention allows for the clear distinction between apoptotic and non-apoptotic cells.

Data Presentation: Quantitative Analysis of FAM-DEVD-FMK

While specific quantitative data on cell permeability and toxicity can be cell-type and experiment-dependent, the following tables summarize typical working concentrations and observed toxicity data from various sources.

| Parameter | Cell Line | Concentration | Observation | Reference |

| Working Concentration | Jurkat | 1:30 dilution of 30X stock | Effective for detecting apoptosis | |

| Working Concentration | HeLa | 1:30 dilution of 30X stock | Effective for detecting apoptosis | |

| Working Concentration | THP-1 | Not Specified | Effective for detecting apoptosis | |

| Working Concentration | Primary Rat Hippocampal Neurons | Not Specified | Effective for detecting apoptosis | |

| Working Concentration | Corneal Fibroblasts | Not Specified | Effective for detecting apoptosis | |

| Working Concentration | MCF-7 | Not Specified | Effective for detecting apoptosis |

| Parameter | Inhibitor | Cell Line | Concentration | Effect | Reference |

| Toxicity | Z-DEVD-FMK | Not Specified | >0.2% DMSO (solvent) | Cellular toxicity may be observed | |

| Non-Toxicity | FAM-peptide-FMK | General | During assay | Non-cytotoxic | |

| Inhibition of Apoptosis | Z-DEVD-FMK | Jurkat | 20 µM | Reduced camptothecin-induced apoptosis | |

| Inhibition of Apoptosis | Z-DEVD-FMK | N27 | 50 µM | Blocked 6-OHDA-induced apoptosis |

Experimental Protocols

Detection of Activated Caspase-3/7 by Flow Cytometry

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials:

-

FAM-DEVD-FMK reagent

-

DMSO (for reconstitution)

-

Phosphate-Buffered Saline (PBS)

-

10X Apoptosis Wash Buffer

-

Propidium Iodide (PI) or 7-AAD (for dead cell discrimination)

-

Hoechst 33342 (for nuclear staining)

-

Cell culture medium

-

Flow cytometry tubes

Procedure:

-

Induce Apoptosis: Treat cells with the desired apoptotic stimulus. Include untreated and vehicle-treated cells as negative controls.

-

Prepare FLICA Reagent:

-

Reconstitute the lyophilized FAM-DEVD-FMK with 50 µL of DMSO to create a 150X stock solution.

-

Prepare a 30X working solution by diluting the 150X stock 1:5 in PBS. For example, add 10 µL of 150X stock to 40 µL of PBS.

-

-

Cell Staining:

-

Adjust the cell suspension to a concentration of 1 x 10^6 cells/mL in pre-warmed cell culture medium.

-

To 300 µL of the cell suspension, add 10 µL of the 30X FAM-DEVD-FMK working solution (final dilution 1:30).

-

Incubate for 60 minutes at 37°C, protected from light.

-

-

Wash Cells:

-

Add 2 mL of 1X Apoptosis Wash Buffer to each tube and centrifuge at 400 x g for 5 minutes.

-

Carefully aspirate the supernatant and gently resuspend the cell pellet in 1 mL of 1X Apoptosis Wash Buffer.

-

Repeat the wash step.

-

-

Counter-staining (Optional):

-

Resuspend the cell pellet in 400 µL of 1X Apoptosis Wash Buffer.

-

Add PI or 7-AAD to a final concentration of 1-2 µg/mL to identify necrotic or late apoptotic cells.

-

For nuclear morphology, Hoechst 33342 can be added at a final concentration of 1 µg/mL.

-

Incubate for 5-15 minutes at room temperature, protected from light.

-

-

Data Acquisition:

-

Analyze the samples on a flow cytometer.

-

Use a 488 nm excitation laser and detect the FAM signal in the green channel (typically 515-535 nm).

-

Detect the PI or 7-AAD signal in the red channel (typically >650 nm).

-

Detect the Hoechst 33342 signal in the blue channel (UV excitation, ~460 nm emission).

-

Detection of Activated Caspase-3/7 by Fluorescence Microscopy

Materials:

-

Same as for flow cytometry, with the addition of glass slides and coverslips.

-

Fixative (e.g., 4% paraformaldehyde) - optional.

Procedure:

-

Cell Preparation:

-

For adherent cells, grow them on glass coverslips in a petri dish or multi-well plate.

-

For suspension cells, cytocentrifuge or use adhesion-promoting slides.

-

-

Induce Apoptosis and Stain:

-

Follow steps 1-3 from the flow cytometry protocol.

-

-

Wash Cells:

-

For adherent cells, gently aspirate the medium and wash twice with 1X Apoptosis Wash Buffer.

-

For suspension cells, follow step 4 from the flow cytometry protocol and resuspend the final pellet in a small volume of wash buffer.

-

-

Counter-staining (Optional):

-

Follow step 5 from the flow cytometry protocol.

-

-

Mounting and Visualization:

-

For adherent cells, mount the coverslip onto a glass slide with a drop of mounting medium.

-

For suspension cells, place a drop of the cell suspension onto a glass slide and cover with a coverslip.

-

Visualize the cells using a fluorescence microscope with appropriate filters for FAM, PI/7-AAD, and Hoechst 33342.

-

Apoptotic cells will exhibit bright green fluorescence, while necrotic cells will be red, and all nuclei will be blue.

-

Visualizations

Caspase-3 Activation Pathway

Caption: The extrinsic and intrinsic pathways leading to the activation of caspase-3 and subsequent apoptosis.

FAM-DEVD-FMK Mechanism of Action

Caption: The cell permeability and selective binding of FAM-DEVD-FMK in apoptotic versus healthy cells.

Experimental Workflow for Apoptosis Detection

Caption: A generalized workflow for detecting apoptosis using FAM-DEVD-FMK.

Conclusion

FAM-DEVD-FMK is a robust and reliable tool for the detection of apoptosis through the specific identification of activated caspase-3 and -7. Its cell-permeable and non-toxic properties at effective working concentrations make it suitable for a wide range of applications in cell biology and drug discovery. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently employ FAM-DEVD-FMK to gain valuable insights into the mechanisms of programmed cell death.

A Technical Guide to the Irreversible Binding of FAM-DEVD-FMK to Active Caspases

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of FAM-DEVD-FMK, a fluorescent probe used for the detection of active executioner caspases, primarily caspase-3 and caspase-7. We will cover its mechanism of action, present key quantitative data, detail experimental protocols for its use in flow cytometry and fluorescence microscopy, and place its function within the broader context of apoptotic signaling pathways.

Introduction: Caspases as Key Mediators of Apoptosis

Apoptosis, or programmed cell death, is a fundamental biological process characterized by a series of distinct morphological and biochemical events, including cell shrinkage, membrane blebbing, and DNA fragmentation[1]. Central to this process is a family of cysteine-aspartic proteases known as caspases[1][2]. These enzymes are synthesized as inactive zymogens (procaspases) and are activated through a proteolytic cascade in response to pro-apoptotic signals[1][3]. This cascade involves initiator caspases (e.g., caspase-8, -9) that cleave and activate downstream executioner caspases, such as caspase-3 and caspase-7[1]. Activated caspase-3/7 are responsible for cleaving a multitude of cellular protein substrates, ultimately leading to the dismantling of the cell[1][3]. The detection of active caspase-3/7 is therefore a hallmark of apoptosis.

The FAM-DEVD-FMK Probe: Structure and Function

FAM-DEVD-FMK is a cell-permeable, non-cytotoxic fluorescent probe designed for the specific detection of active caspase-3 and caspase-7 in living cells[4][5][6]. Its structure is a tripartite composition:

-

FAM (Carboxyfluorescein): A green fluorescent reporter dye that allows for detection via fluorescence-based platforms[4][6].

-

DEVD (Asp-Glu-Val-Asp): A tetrapeptide sequence that mimics the preferred recognition and cleavage site for caspase-3 and caspase-7, providing specificity[4][7].

-

FMK (Fluoromethylketone): A reactive group that enables the probe to act as an irreversible inhibitor by forming a covalent bond with the active site of the caspase[4][8].

Mechanism of Irreversible Binding

The utility of FAM-DEVD-FMK lies in its two-stage mechanism of action that ensures signal retention specifically within apoptotic cells.

-

Target Recognition: The DEVD peptide sequence directs the probe to the catalytic site of active caspase-3 or caspase-7[4].

-

Covalent Inhibition: Once positioned, the fluoromethylketone (FMK) group forms an irreversible thioether bond with the reactive cysteine residue in the caspase's active site[8][9][10].

This covalent linkage prevents the probe from being washed out of the cell, leading to an accumulation of green fluorescence that is a direct measure of the amount of active caspase-3/7 present at the time of labeling[2][4][10].

References

- 1. Caspase-3 Signaling | Cell Signaling Technology [cellsignal.com]

- 2. d4.chemometec.com [d4.chemometec.com]

- 3. Caspase 3 - Wikipedia [en.wikipedia.org]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. docs.aatbio.com [docs.aatbio.com]

- 6. antibodiesinc.com [antibodiesinc.com]

- 7. cdn.stemcell.com [cdn.stemcell.com]

- 8. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Caspase-3/7 activity [protocols.io]

- 10. FAM-VAD-FMK | AAT Bioquest [aatbio.com]

Chemical properties and stability of fluorescein-labeled caspase inhibitors

An In-depth Technical Guide to the Chemical Properties and Stability of Fluorescein-Labeled Caspase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and stability of fluorescein-labeled caspase inhibitors, critical reagents in apoptosis research and drug discovery. Understanding the stability of these probes is paramount for generating reliable and reproducible data. This document outlines the key chemical characteristics, provides detailed experimental protocols for stability assessment, and includes visualizations of relevant pathways and workflows.

Chemical Properties and Stability of Fluorescein Labels

Fluorescein and its derivatives, such as fluorescein isothiocyanate (FITC), are the most common fluorophores used to label caspase inhibitors. Their chemical environment significantly influences their fluorescent properties and stability.

Table 1: Summary of Quantitative Data on the Chemical Properties and Stability of Fluorescein-Labeled Probes

| Parameter | Property/Effect | Quantitative Data/Remarks |

| pH Sensitivity | Fluorescence intensity is highly dependent on pH.[1][2][3] | The fluorescence of FITC is significantly reduced below pH 7, with a pKa of approximately 6.4.[2] The fluorescence intensity of FITC-dextran can decrease by over 95% as the pH is lowered from 10 to 3.[1] A linear relationship between relative fluorescence intensity and pH has been observed in the range of pH 1-5 for FITC.[4] |

| Photostability | Susceptible to photobleaching upon exposure to excitation light.[2][5][6][7] | Photobleaching kinetics are often not a single-exponential process.[5][7] The rate of photobleaching can be influenced by the fluorophore concentration and the presence of oxygen.[6][8] The use of antifade reagents can reduce photobleaching.[7] |

| Temperature Sensitivity | Increased temperature generally leads to decreased fluorescence intensity.[9][10][11] | For FITC, the reduction in fluorescence intensity with increasing temperature is more pronounced at lower salt concentrations.[9] Higher temperatures increase molecular collisions, promoting non-radiative decay and reducing fluorescence.[10] |

| Solvent Effects | The polarity of the solvent can affect stability. | FITC is less stable in aqueous solutions compared to organic solvents like DMSO or DMF.[12] Stock solutions in DMSO are recommended for storage.[13] |

| Storage Stability | Proper storage is crucial to maintain the integrity of the labeled inhibitor. | Lyophilized FITC conjugates are stable at 4°C.[14] Reconstituted solutions in appropriate solvents can be stored at -20°C or -80°C for extended periods, protected from light.[13] |

Experimental Protocols for Stability Assessment

Detailed and standardized protocols are essential for evaluating the stability of fluorescein-labeled caspase inhibitors.

pH Stability Assay

Objective: To determine the effect of pH on the fluorescence intensity of the labeled inhibitor.

Methodology:

-

Reagent Preparation:

-

Prepare a series of buffers with a range of pH values (e.g., pH 4 to 10).

-

Prepare a stock solution of the fluorescein-labeled caspase inhibitor in an appropriate organic solvent (e.g., DMSO).

-

-

Sample Preparation:

-

Dilute the stock solution of the labeled inhibitor to a final working concentration in each of the prepared pH buffers. Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect.

-

-

Fluorescence Measurement:

-

Transfer the samples to a microplate reader or a fluorometer.

-

Excite the samples at the optimal excitation wavelength for fluorescein (around 494 nm) and measure the emission at the optimal emission wavelength (around 518 nm).

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of pH.

-

Determine the pH range over which the fluorescence is stable and the pKa of the fluorescent dye.

-

Photostability Assay

Objective: To assess the rate of photobleaching of the labeled inhibitor upon continuous exposure to excitation light.

Methodology:

-

Sample Preparation:

-

Prepare a solution of the fluorescein-labeled caspase inhibitor in a suitable buffer (e.g., PBS at pH 7.4).

-

Place the sample in the light path of a fluorescence microscope or a fluorometer equipped for time-lapse measurements.

-

-

Photobleaching Experiment:

-

Continuously illuminate the sample with the excitation light source at a defined intensity.

-

Record the fluorescence emission intensity at regular intervals over a set period.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of time.

-

Fit the data to an appropriate decay model (e.g., single or bi-exponential decay) to determine the photobleaching half-life (t½).[15]

-

Thermal Stability Assay (Thermal Shift Assay)

Objective: To determine the thermal stability of the labeled inhibitor by measuring changes in fluorescence as a function of temperature.

Methodology:

-

Reagent Preparation:

-

Prepare a solution of the fluorescein-labeled caspase inhibitor in a suitable buffer.

-

-

Thermal Denaturation:

-

Use a real-time PCR instrument or a dedicated thermal shift assay instrument capable of controlled temperature ramping and fluorescence detection.

-

Place the samples in the instrument and apply a temperature gradient (e.g., from 25°C to 95°C) with a defined ramp rate (e.g., 1°C/minute).[16]

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity at each temperature increment.

-

-

Data Analysis:

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental procedures can aid in understanding and execution.

Caspase Signaling Pathway

The activation of caspases is a central event in apoptosis and can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases.

Caption: The extrinsic and intrinsic pathways of apoptosis converge on the activation of executioner caspases.

Experimental Workflow for Stability Assessment

A logical workflow ensures that all critical parameters of stability are systematically evaluated.

Caption: A systematic workflow for the comprehensive stability assessment of fluorescein-labeled probes.

References

- 1. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]

- 2. Fluorescein, Oregon Green and Rhodamine Green Dyes—Section 1.5 | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. A long lifetime chemical sensor: study on fluorescence property of fluorescein isothiocyanate and preparation of pH chemical sensor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Photobleaching kinetics of fluorescein in quantitative fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. austinpublishinggroup.com [austinpublishinggroup.com]

- 7. Influence of the triplet excited state on the photobleaching kinetics of fluorescein in microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorescence photobleaching and recovery of fluorescein sodium in carbomer film - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Emission Characteristics of Fluorescent Labels with Respect to Temperature Changes and Subsequent Effects on DNA Microchip Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. edinst.com [edinst.com]

- 12. researchgate.net [researchgate.net]

- 13. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]

- 14. seracare.com [seracare.com]

- 15. blog.addgene.org [blog.addgene.org]

- 16. Thermal shift assay - Wikipedia [en.wikipedia.org]

- 17. its.caltech.edu [its.caltech.edu]

- 18. Fluorescence-Based Protein Stability Monitoring—A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fluorescent Probes for Live-Cell Apoptosis Imaging

Core Principles and Applications for Researchers, Scientists, and Drug Development Professionals

Apoptosis, or programmed cell death, is a tightly regulated and essential biological process. Its dysregulation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. The ability to visualize and quantify apoptosis in living cells provides invaluable insights into disease mechanisms and the efficacy of therapeutic interventions. Fluorescent probes have emerged as powerful tools for real-time, non-invasive imaging of apoptosis, enabling the detailed study of this dynamic process. This guide offers a comprehensive technical overview of fluorescent probes for live-cell apoptosis imaging, covering their mechanisms, experimental protocols, and data interpretation.

Hallmarks of Apoptosis Targeted by Fluorescent Probes

The design of fluorescent probes for apoptosis is based on detecting key biochemical and morphological changes that occur as a cell undergoes programmed death. These hallmarks include:

-

Phosphatidylserine (PS) Externalization: In healthy cells, phosphatidylserine is located on the inner leaflet of the plasma membrane. During early apoptosis, this asymmetry is lost, and PS is exposed on the cell's outer surface.[1][2]

-

Caspase Activation: Caspases are a family of proteases that are central to the execution of the apoptotic program. Their activation is a key indicator of apoptosis.[3][4][5]

-

Mitochondrial Membrane Potential (ΔΨm) Depolarization: A drop in the mitochondrial membrane potential is an early event in the intrinsic pathway of apoptosis.[6][7]

-

DNA Fragmentation: In the later stages of apoptosis, cellular DNA is cleaved into fragments.[8][9][10]

Types of Fluorescent Probes for Live-Cell Apoptosis Imaging

A diverse array of fluorescent probes has been developed to target these specific apoptotic events. The selection of a probe depends on the particular stage of apoptosis being investigated and the experimental setup.

Annexin V-Based Probes for Phosphatidylserine (PS) Externalization

Annexin V is a protein that binds with high affinity to phosphatidylserine in a calcium-dependent manner.[2] When conjugated to a fluorophore, Annexin V can be used to identify apoptotic cells with exposed PS.

Mechanism: Fluorescently labeled Annexin V binds to PS on the outer leaflet of the plasma membrane of apoptotic cells. This binding can be visualized by fluorescence microscopy or quantified by flow cytometry.[1] To distinguish between early apoptotic and late apoptotic or necrotic cells, it is crucial to co-stain with a viability dye like propidium iodide (PI) or 7-aminoactinomycin D (7-AAD). Live cells will exclude these dyes, while cells with compromised membrane integrity will be stained.[11]

Caspase-Based Probes

Caspase activation is a definitive marker of apoptosis.[3][4] Fluorescent probes for caspases typically consist of a caspase-specific peptide sequence linked to a fluorophore.

Mechanism: A common type of caspase probe is the fluorochrome-labeled inhibitor of caspases (FLICA). These probes are cell-permeable and contain a caspase-specific inhibitor sequence linked to a fluorescent tag.[12] The probe binds covalently to the active site of the target caspase, and the resulting fluorescent signal is proportional to the level of caspase activity.[4] Other "smart" probes are designed to be optically silent until they are cleaved by an active caspase, at which point they become highly fluorescent.[13]

Probes for Mitochondrial Membrane Potential (ΔΨm)

A decrease in mitochondrial membrane potential is an early sign of apoptosis.[6][7] Cationic lipophilic dyes are commonly used to measure these changes.

Mechanism: Dyes such as JC-1, JC-10, TMRE, and TMRM accumulate in the mitochondria of healthy cells.[6][7] In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence.[6][7] As the membrane potential drops during apoptosis, JC-1 reverts to its monomeric form and emits green fluorescence.[6][7] The ratio of red to green fluorescence can be used to quantify the change in mitochondrial membrane potential.[7][14]

Probes for DNA Fragmentation

DNA fragmentation is a hallmark of late-stage apoptosis.[8][9][10] While the classic TUNEL assay requires cell fixation, there are probes suitable for live-cell imaging.

Mechanism: For live-cell imaging, certain cell-permeable DNA dyes can be used. For instance, some probes are designed to specifically bind to the fragmented DNA in apoptotic cells. Dyes like YO-PRO-1 are permeant to apoptotic cells but not to live cells and can be used to visualize DNA fragmentation.[9][15]

Quantitative Data Summary of Common Fluorescent Probes

| Probe Category | Specific Probe Example | Target | Excitation (nm) | Emission (nm) | Key Features |

| PS Externalization | Annexin V-FITC | Phosphatidylserine | ~488 | ~525 | Binds to exposed PS in a Ca²⁺ dependent manner. Used with a viability dye. |

| Caspase Activation | FAM-DEVD-FMK (Caspase-3/7) | Active Caspase-3/7 | ~490 | ~520 | Covalently binds to active caspases.[12] |

| Mitochondrial Potential | JC-1 | Mitochondrial Membrane Potential | ~514 (monomer), ~585 (aggregate) | ~529 (monomer), ~590 (aggregate) | Ratiometric dye; red in healthy mitochondria, green in depolarized mitochondria.[6][7] |

| DNA Fragmentation | YO-PRO-1 | DNA | ~491 | ~509 | Enters apoptotic cells with compromised membranes to stain the nucleus.[9][15] |

| Viability Dye | Propidium Iodide (PI) | DNA | ~535 | ~617 | Excluded by live cells; stains the nucleus of dead cells red.[11] |

Experimental Protocols

General Experimental Workflow for Apoptosis Imaging

References

- 1. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. Annexin-V Staining & Fluorescence Imaging Kits - Nordic Biosite [nordicbiosite.com]

- 3. Monitoring caspase activity in living cells using fluorescent proteins and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Detection of Active Caspases During Apoptosis Using Fluorescent Activity-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. ionbiosciences.com [ionbiosciences.com]

- 7. Investigation of apoptosis based on fluorescence lifetime imaging microscopy with a mitochondria-targeted viscosity probe - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Apoptosis - Wikipedia [en.wikipedia.org]

- 9. Fibered confocal fluorescence microscopy for imaging apoptotic DNA fragmentation at the single-cell level in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Functional Probes for Flow Cytometry - FluoroFinder [fluorofinder.com]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. Design of “smart” probes for optical imaging of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular Probes apoptosis assay kits—Table 15.4 | Thermo Fisher Scientific - US [thermofisher.com]

Methodological & Application

Application Notes: FAM-DEVD-FMK Protocol for Flow Cytometry Analysis of Apoptosis

References

- 1. Emerging roles of caspase-3 in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Caspase 3 - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. docs.aatbio.com [docs.aatbio.com]

- 5. docs.aatbio.com [docs.aatbio.com]

- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 7. antibodiesinc.com [antibodiesinc.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Multiparametric Analysis of Apoptosis by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Caspase-3 activation: Significance and symbolism [wisdomlib.org]

- 11. z-devd-fmk.com [z-devd-fmk.com]

- 12. Caspase-3/7 activity [protocols.io]

- 13. Apoptosis and Beyond: Cytometry in Studies of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: A Step-by-Step Guide for Using FLICA in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for utilizing Fluorochrome-labeled Inhibitors of Caspases (FLICA) to detect and quantify apoptosis in vitro through fluorescence microscopy. This protocol is designed for researchers in apoptosis, drug discovery, and toxicology.

Introduction to Apoptosis and Caspase Activation

Apoptosis, or programmed cell death, is a crucial physiological process for tissue homeostasis. Dysregulation of apoptosis is implicated in numerous diseases, including cancer and neurodegenerative disorders. A key biochemical hallmark of apoptosis is the activation of a family of cysteine-aspartic proteases known as caspases.[1][2] Caspases are synthesized as inactive zymogens (pro-caspases) and, upon receiving an apoptotic stimulus, are activated through a proteolytic cascade.[1] There are two primary pathways for caspase activation: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[3][4] Both pathways converge on the activation of effector caspases, such as caspase-3, -6, and -7, which are responsible for the cleavage of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[1][4]

Principle of the FLICA Assay

The FLICA assay is a powerful method for detecting active caspases in living cells.[5][6] The technology is based on a cell-permeable and non-cytotoxic reagent called the Fluorochrome Inhibitor of Caspases (FLICA).[5] This reagent consists of a caspase-specific peptide inhibitor sequence linked to a fluorescent probe, such as carboxyfluorescein (FAM) for green fluorescence or sulforhodamine (SR) for red fluorescence.[5][7]

The FLICA reagent freely diffuses into the cell and covalently binds to the active site of activated caspases.[5][6] Unbound FLICA molecules will diffuse out of the cell during subsequent washing steps.[6][7] Consequently, apoptotic cells with active caspases will retain the fluorescent signal, appearing brighter than non-apoptotic cells.[6] This method directly measures a key event in the apoptotic cascade and avoids false positives that can occur with methods that measure secondary events like phosphatidylserine externalization.[6][7]

Signaling Pathway of Caspase Activation

The diagram below illustrates the major pathways leading to caspase activation, which are the primary targets for detection by FLICA reagents.

Caption: Overview of extrinsic and intrinsic caspase activation pathways.

Experimental Workflow

The following diagram outlines the general workflow for a FLICA-based apoptosis assay using fluorescence microscopy.

Caption: Step-by-step workflow for FLICA staining and analysis.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials and Reagents

-

FLICA Caspase Assay Kit (e.g., FAM-FLICA for green fluorescence)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Complete cell culture medium

-

Apoptosis Wash Buffer (often provided in the kit)

-

Nuclear counterstain (e.g., Hoechst 33342 or Propidium Iodide)

-

Fixative (e.g., formaldehyde-based solution, optional)

-

Black, clear-bottom 96-well plates suitable for fluorescence imaging[8]

-

Fluorescence microscope with appropriate filters

Reagent Preparation

-

150X FLICA Stock Solution : Reconstitute the lyophilized FLICA reagent in 50 µL of DMSO. Mix until fully dissolved. This stock solution can be stored at ≤–20°C for up to 6 months, protected from light.[9]

-

30X FLICA Working Solution : Dilute the 150X FLICA stock solution 1:5 in PBS. For example, add 10 µL of 150X FLICA to 40 µL of PBS. This working solution should be prepared fresh and any unused portion discarded at the end of the day.[9]

Staining Protocol for Adherent Cells

-

Cell Seeding : Seed adherent cells in a black, clear-bottom 96-well plate and allow them to attach and reach the desired confluency.

-

Apoptosis Induction : Treat cells with the desired apoptotic stimulus and include appropriate negative and positive controls.

-

FLICA Staining :

-

Prepare the final FLICA staining solution by diluting the 30X FLICA working solution 1:30 in complete cell culture medium.[8]

-

Remove the culture medium from the wells and add the FLICA staining solution to cover the cells (e.g., 100 µL per well for a 96-well plate).[8]

-

Incubate the plate for 60 minutes at 37°C, protected from light.[8]

-

-

Washing :

-

Gently remove the FLICA staining solution.

-

Wash the cells twice with 1X Apoptosis Wash Buffer. For each wash, add the buffer and incubate for 10-15 minutes to allow unbound FLICA to diffuse out of the cells.[7]

-

-

Counterstaining (Optional) :

-

Final Wash : Perform a final wash with wash buffer.

-

Imaging : Proceed immediately to fluorescence microscopy.

Staining Protocol for Suspension Cells

-

Cell Culture and Induction : Culture suspension cells to an optimal density (not exceeding 1x10^6 cells/mL) and induce apoptosis.[10]

-

Cell Preparation : Concentrate the cells to 2-5 x 10^6 cells/mL just before staining.[10][11] Transfer approximately 300 µL of the cell suspension to a microcentrifuge tube.[11]

-

FLICA Staining :

-

Washing :

-

Counterstaining (Optional) : Resuspend the cell pellet in wash buffer containing Hoechst 33342 or PI.

-

Imaging : Resuspend the final cell pellet in a suitable volume of wash buffer. Place a drop of the cell suspension on a microscope slide, cover with a coverslip, and image immediately.[10]

Data Acquisition and Analysis

Fluorescence Microscopy

-

Filter Sets :

-

Image Acquisition : Capture images of both the FLICA signal and the nuclear counterstain for the same field of view. It is crucial to use consistent acquisition settings (e.g., exposure time, gain) across all samples for quantitative comparison.

Data Interpretation and Presentation

The primary output of the FLICA assay is the fluorescence intensity within the cells, which is proportional to the amount of active caspases. Data can be presented qualitatively (images) and quantitatively.

Qualitative Analysis :

-

Non-apoptotic cells : Will show minimal to no green fluorescence, with a normal nuclear morphology (if counterstained).

-

Early apoptotic cells : Will exhibit bright green fluorescence, with the nucleus still largely intact.

-

Late apoptotic cells : Will show bright green fluorescence and condensed or fragmented nuclei (pyknosis and karyorrhexis).

-

Necrotic cells : Will be PI-positive (if used) but may have low or diffuse FLICA staining.

Quantitative Analysis : Image analysis software (e.g., ImageJ/Fiji) can be used to quantify the fluorescence intensity. A common approach is to count the number of FLICA-positive cells relative to the total number of cells (determined by the nuclear stain).

| Experimental Group | Total Cells (Hoechst) | FLICA-Positive Cells | % Apoptotic Cells | Mean Fluorescence Intensity (Arbitrary Units) |

| Untreated Control | 500 | 25 | 5% | 150 ± 20 |

| Vehicle Control | 510 | 30 | 5.9% | 165 ± 25 |

| Treatment A (10 µM) | 480 | 192 | 40% | 850 ± 120 |

| Treatment B (20 µM) | 450 | 315 | 70% | 1500 ± 210 |

| Positive Control | 490 | 441 | 90% | 2100 ± 180 |

Troubleshooting

| Problem | Possible Cause | Solution |

| High background fluorescence in negative controls | Insufficient washing | Increase the number and/or duration of wash steps. An additional incubation in fresh media after staining can help unbound FLICA to diffuse out.[12] |

| FLICA concentration is too high | Optimize the FLICA concentration by performing a titration experiment. | |

| Weak or no signal in positive controls | Inactive caspases | Ensure the apoptosis-inducing agent and treatment time are sufficient to activate caspases. |

| Incorrect filter set | Verify that the microscope filters match the excitation and emission spectra of the fluorochrome. | |

| Reagent degradation | Store FLICA reagents properly (protected from light, at the correct temperature) and avoid repeated freeze-thaw cycles.[9] | |

| Loss of adherent cells during washing | Harsh washing technique | Be gentle when adding and removing solutions. Avoid directing the pipette tip directly onto the cell monolayer. |

| Difficulty distinguishing apoptosis from necrosis | Overlapping signals | Use a viability dye like Propidium Iodide (PI) in conjunction with FLICA. Apoptotic cells will be FLICA-positive/PI-negative (early) or FLICA-positive/PI-positive (late), while necrotic cells will be FLICA-negative/PI-positive.[10][11] |

References

- 1. portlandpress.com [portlandpress.com]

- 2. Caspase - Wikipedia [en.wikipedia.org]

- 3. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Biochemical Pathways of Caspase Activation During Apoptosis | Annual Reviews [annualreviews.org]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 6. biomol.com [biomol.com]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. Image-iT™ LIVE Green Caspase Apoptosis Detection [protocols.io]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. abscience.com.tw [abscience.com.tw]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. researchgate.net [researchgate.net]

Application Notes: Live-Cell Imaging of Apoptosis with FAM-DEVD-FMK

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells.[1][2] A key event in the execution phase of apoptosis is the activation of a family of cysteine proteases known as caspases.[2][3][4] Among these, caspase-3 and caspase-7 are the primary executioner caspases, responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[3][5]

The Vybrant™ FAM Caspase-3 and -7 Assay Kit and similar reagents utilize a fluorescent inhibitor of caspases (FLICA™) methodology to detect active caspases in live cells.[6] The specific probe, FAM-DEVD-FMK, is a cell-permeable and non-cytotoxic molecule.[7][8] It consists of three key components:

-

FAM (Carboxyfluorescein): A green fluorescent reporter dye.[6]

-

DEVD (Asp-Glu-Val-Asp): A tetrapeptide sequence that is the specific recognition site for caspase-3 and caspase-7.[6][7][8]

-

FMK (Fluoromethylketone): An irreversible reactive group that forms a covalent bond with the active site of caspases.[4][6]

When apoptosis is initiated, inactive procaspases-3/7 are cleaved to form active enzymes. The FAM-DEVD-FMK probe enters the cell and binds irreversibly to the active caspases.[6][7][8] This covalent binding retains the fluorescent FAM probe within the apoptotic cell, while unbound probe diffuses out.[6] The resulting green fluorescent signal is a direct measure of the number of active caspase-3/7 enzymes and can be quantified using fluorescence microscopy, flow cytometry, or a fluorescence microplate reader.[7][8][9]

Mechanism of Action and Signaling Pathway

Caspase-3 is activated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[5][10]

-

Extrinsic Pathway: Initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding cell surface receptors. This leads to the recruitment of adaptor proteins and procaspase-8, forming the death-inducing signaling complex (DISC), where caspase-8 is activated.[5] Active caspase-8 can then directly cleave and activate effector caspases like caspase-3.[5]

-

Intrinsic Pathway: Triggered by intracellular stress signals such as DNA damage or growth factor withdrawal. This leads to mitochondrial outer membrane permeabilization and the release of cytochrome c.[3][5] Cytochrome c binds to Apaf-1, which then recruits and activates procaspase-9 within a complex called the apoptosome.[5] Activated caspase-9 proceeds to cleave and activate caspase-3.[3][5]

Both pathways converge on the activation of executioner caspases-3 and -7, which is the event detected by FAM-DEVD-FMK.

Caption: Overview of apoptosis signaling pathways detected by FAM-DEVD-FMK.

Experimental Protocols and Data

Data Summary Tables

The following tables provide a quick reference for instrument settings and common conditions for inducing apoptosis.

Table 1: Reagent and Instrument Settings

| Reagent | Excitation (nm) | Emission (nm) | Instrument Platform |

|---|---|---|---|

| FAM-DEVD-FMK | 488 - 492 | 515 - 535 | Fluorescence Microscope, Flow Cytometer, Plate Reader |

| Hoechst 33342 | ~350 | ~461 | Fluorescence Microscope, Flow Cytometer |

| Propidium Iodide (PI) | ~535 | ~617 | Fluorescence Microscope, Flow Cytometer |

Data compiled from multiple sources.[6][9][11]

Table 2: Example Apoptosis Induction Conditions

| Cell Line | Inducing Agent | Concentration | Incubation Time |

|---|---|---|---|

| Jurkat | Camptothecin | 2 - 4 µg/mL | 3 - 4 hours |

| Jurkat | Staurosporine | 1 µM | 3 hours |

| HL-60 | Camptothecin | 4 µg/mL | 4 hours |

| HL-60 | Staurosporine | 1 µM | 4 hours |

| HeLa | Staurosporine | 1 µM | 3 - 6 hours |

| LN-18 | Etoposide | 50 µM | 3 - 5 hours |

These are starting points; optimal conditions may vary and should be determined empirically.[7][12]

Detailed Protocols

Protocol 1: Live-Cell Staining for Fluorescence Microscopy

This protocol is for the qualitative or semi-quantitative analysis of apoptosis in adherent or suspension cells.

Materials:

-

FAM-DEVD-FMK reagent

-

Anhydrous DMSO

-

10X Apoptosis Wash Buffer

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Apoptosis-inducing agent (e.g., staurosporine)

-

Optional: Hoechst 33342 for nuclear staining, Propidium Iodide (PI) for dead cell discrimination.

Procedure:

-

Reagent Preparation:

-

Cell Preparation and Apoptosis Induction:

-

Adherent Cells: Seed cells on coverslips or in chamber slides to allow for attachment and growth to the desired confluency.

-

Suspension Cells: Culture cells in appropriate flasks or plates.

-

Treat cells with an apoptosis-inducing agent at a predetermined concentration and for a specific duration (see Table 2). Include an untreated negative control and a positive control.

-

-

FAM-DEVD-FMK Staining:

-

For suspension cells, gently pellet a cell suspension of 0.5-2 x 10⁶ cells/mL.[7]

-

Prepare the 1X staining solution by diluting the 150X FAM-DEVD-FMK stock solution 1:150 directly into the cell culture medium.

-

Resuspend the cell pellet (for suspension cells) or replace the medium (for adherent cells) with the 1X staining solution.

-

Incubate the cells for 60 minutes at 37°C in a 5% CO₂ incubator, protected from light.[6][14]

-

-

Washing:

-

Adherent Cells: Gently aspirate the staining solution and wash the cells two times with 1X Apoptosis Wash Buffer.[13]

-

Suspension Cells: Add 2 mL of 1X Wash Buffer, centrifuge the cells at ~200-300 x g for 5 minutes, and discard the supernatant.[8][14] Repeat the wash step.[8] It is critical to wash away unbound fluorescent reagent to minimize background.[6][8]

-

-

Optional Counterstaining:

-

Imaging:

-

Mount the coverslip on a microscope slide or view the chamber slide directly.

-

Image the cells using a fluorescence microscope with a filter set appropriate for FAM (FITC channel; Ex/Em ~490/525 nm).[7][11] Apoptotic cells will exhibit bright green fluorescence, while non-apoptotic cells will show little to no fluorescence.

-

Protocol 2: Quantitative Analysis by Flow Cytometry

This protocol allows for the precise quantification of apoptotic cells within a population.

Procedure:

-

Reagent Preparation and Apoptosis Induction: Follow steps 1 and 2 from Protocol 1. Use approximately 1 x 10⁶ cells per sample for optimal results.

-

FAM-DEVD-FMK Staining:

-

Washing:

-

Final Resuspension and Analysis:

-

Resuspend the final cell pellet in 400-500 µL of 1X Apoptosis Wash Buffer.[6] If counterstaining with a viability dye like PI or 7-AAD, add it at this step.

-

Place tubes on ice and analyze on a flow cytometer as soon as possible.

-

Use 488 nm excitation and measure green fluorescence emission in the FITC channel (~530 nm).[6][14] Set up instrument parameters so that the viable, unstained cell population is within the first decade of the fluorescence intensity plot.[6]

-

Experimental Workflow and Logic

The general workflow for a live-cell apoptosis imaging experiment using FAM-DEVD-FMK involves several sequential stages, from initial cell culture to final data interpretation.

Caption: A step-by-step workflow for apoptosis detection using FAM-DEVD-FMK.

Troubleshooting Guide

Table 3: Common Issues and Solutions

| Problem | Potential Cause(s) | Suggested Solution(s) |

|---|---|---|

| High Background Fluorescence | - Incomplete removal of unbound FAM-DEVD-FMK probe.- DMSO concentration in final medium is too high (>0.2%).[15] | - Ensure thorough washing steps (at least two washes).[6][8]- Use the recommended dilution of the DMSO stock solution. |

| No/Weak Signal in Positive Control | - Apoptosis was not successfully induced.- Caspase-3/7 are not activated in the chosen pathway.- Reagent was improperly stored or handled (e.g., light exposure). | - Titrate the apoptosis-inducing agent and optimize incubation time.- Confirm apoptosis via an orthogonal method (e.g., Annexin V staining).[16]- Store FAM-DEVD-FMK stock at -20°C, protected from light.[7][14] |

| High Signal in Negative Control | - Cells are unhealthy or dying due to poor culture conditions.- Reagent is binding non-specifically. | - Ensure use of healthy, log-phase cells.- Include a vehicle-only control (e.g., DMSO) to assess baseline cytotoxicity.- Reduce probe concentration or incubation time. |

| Signal Fades Quickly | - Photobleaching of the FAM fluorophore. | - Use an anti-fade mounting medium for microscopy.- Minimize exposure of stained samples to light.- Acquire images promptly after staining. |

References

- 1. High-throughput live cell imaging of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The caspase-3 inhibitor (peptide Z-DEVD-FMK) affects the survival and function of platelets in platelet concentrate during storage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Emerging roles of caspase-3 in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. resources.rndsystems.com [resources.rndsystems.com]

- 5. researchgate.net [researchgate.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. docs.aatbio.com [docs.aatbio.com]

- 8. docs.aatbio.com [docs.aatbio.com]

- 9. antibodiesinc.com [antibodiesinc.com]

- 10. Caspase 3 - Wikipedia [en.wikipedia.org]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]